zirconium(IV) isopropoxide isopropanol
Description
Significance of Metal Alkoxides in Precursor Chemistry
Metal alkoxides are a class of organometallic compounds that serve as crucial building blocks in the synthesis of a wide array of materials through precursor chemistry. ncl.ac.uk Their general formula is M(OR)n, where M is a metal and OR is an alkoxide group. The versatility of metal alkoxides stems from their ability to be chemically modified to control their reactivity and viscoelasticity. nih.gov This tunability is paramount in processes like sol-gel synthesis and chemical vapor deposition (CVD), where the precursor's properties directly influence the characteristics of the final material. ncl.ac.ukazonano.com
The hydrolytic sensitivity of metal alkoxides makes them particularly useful as precursors for oxide materials. ncl.ac.uk Through hydrolysis and condensation reactions, metal alkoxides can be transformed into metal oxides, forming the basis for ceramics, thin films, and nanoparticles. google.comresearchgate.net This "soft chemistry" approach allows for the synthesis of materials at lower temperatures compared to traditional methods, often yielding products with unique properties and high purity. researchgate.net The ability to create thin nanocrystalline transparent layers of metal oxides on substrates is a notable application of metal alkoxide precursors. google.com
Role of Zirconium(IV) Isopropoxide Isopropanol (B130326) as a Key Precursor
Zirconium(IV) isopropoxide isopropanol complex, with the chemical formula Zr(OCH(CH₃)₂)₄ · (CH₃)₂CHOH, is a prominent member of the metal alkoxide family. ottokemi.comsigmaaldrich.com It is a white, moisture-sensitive crystalline solid that serves as a precursor for zirconium-based materials. ereztech.com Its structure features a zirconium atom in the +4 oxidation state coordinated to four isopropoxide ligands, with an additional isopropanol molecule complexed to the central zirconium atom. ereztech.comchemrxiv.orgrsc.org This complex is often used as a starting material for synthesizing other zirconium alkoxides through alcoholysis. nih.govrsc.org
The compound is particularly valued in sol-gel processes for the production of high-purity zirconium oxide (zirconia, ZrO₂). ereztech.comjournalijar.com Zirconia is a technologically significant material known for its exceptional mechanical strength, chemical durability, high dielectric constant, and resistance to crack propagation. journalijar.com this compound is also utilized in the fabrication of advanced ceramics, catalysts, and protective coatings. ereztech.comfishersci.ie Its solubility in organic solvents like hot isopropanol, warm hexane, and toluene (B28343) makes it suitable for various deposition techniques. fishersci.iesigmaaldrich.com
Scope of Academic Research on the Chemical Compound
Academic research on this compound is extensive and multifaceted, reflecting its importance in materials synthesis. A significant area of investigation is its application in sol-gel chemistry to produce zirconia nanoparticles and thin films. journalijar.comaip.org Researchers have explored how varying synthesis parameters, such as the molar ratios of reactants and the use of chelating agents like acetic acid or acetylacetone, influence the properties of the resulting zirconia. journalijar.comresearchgate.netnih.gov
Studies have also focused on the synthesis and purification of the this compound complex itself to ensure high purity for reproducible experimental results. chemrxiv.orgnih.govrsc.org The compound's role as a precursor extends to the creation of hybrid organic-inorganic materials, where it is combined with polymers to generate materials with tailored properties for applications such as biomedical implants. researchgate.netnih.gov Furthermore, its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating thin films for electronic and optical devices is an active area of research. azonano.comereztech.com The development of photo-patternable zirconia films using this precursor for micro- and nano-structuring of various substrates highlights its versatility in advanced fabrication techniques. mdpi.com
Interactive Data Table: Properties of this compound Complex
| Property | Value | Reference |
| Chemical Formula | Zr(OCH(CH₃)₂)₄ · (CH₃)₂CHOH | ottokemi.comsigmaaldrich.com |
| Molecular Weight | 387.67 g/mol | chemicalbook.com |
| Appearance | White crystalline powder/solid | ereztech.comrsc.org |
| CAS Number | 14717-56-7 | ottokemi.comsigmaaldrich.com |
| Solubility | Soluble in hot isopropanol, warm hexane, and toluene | fishersci.ie |
| Primary Application | Precursor for zirconia (ZrO₂) and other zirconium-based materials | ereztech.comfishersci.ie |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-ol;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVICDBMBMSJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H40O5Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-56-7 | |
| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Purification Methodologies
Conventional Synthetic Routes
Conventional synthesis of zirconium(IV) isopropoxide isopropanol (B130326) primarily relies on the reaction of a zirconium halide with isopropanol in the presence of a base to neutralize the hydrogen halide byproduct.
The most common precursor for this synthesis is zirconium(IV) chloride (ZrCl4), which is an economical and readily available starting material. nih.gov The reaction with isopropanol requires a base to drive the reaction to completion by scavenging the generated hydrogen chloride.
The use of ammonia (B1221849) as a base is a well-established and convenient method for synthesizing zirconium(IV) isopropoxide. researchgate.netnih.gov This route is advantageous because the ammonium (B1175870) chloride byproduct precipitates from the reaction mixture and can be easily removed by filtration. nih.gov Furthermore, any excess ammonia is volatile and can be readily removed from the system. nih.gov The general reaction is as follows:
ZrCl4 + 4 iPrOH + 4 NH3 → Zr(OiPr)4 + 4 NH4Cl
The synthesis can be performed using either gaseous ammonia or a solution of ammonia in isopropanol. nih.gov A common procedure involves suspending zirconium(IV) chloride in a non-coordinating solvent like toluene (B28343) and then adding the ammonia/isopropanol mixture. nih.govchemrxiv.org The reaction is exothermic and typically requires cooling. chemrxiv.orgchemrxiv.org While effective, this route can sometimes result in lower yields due to potential hydrolysis caused by water generated from the reaction between HCl and isopropanol. rsc.orgnih.gov
Recent optimized protocols have been reported, providing reliable methods for obtaining the pure crystalline product. rsc.org These methods involve the slow addition of an ammonia solution in isopropanol to a suspension of zirconium(IV) chloride in toluene. chemrxiv.org After filtration of the ammonium chloride and removal of the solvent, the zirconium(IV) isopropoxide isopropanol complex is obtained by recrystallization. rsc.org
Table 1: Reaction Parameters for Ammonia-Mediated Synthesis of Zr(OiPr)4·iPrOH
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | Zirconium(IV) chloride (ZrCl4) | nih.govchemrxiv.org |
| Reagents | Isopropanol, Ammonia (gaseous or 2M solution in isopropanol) | nih.govchemrxiv.org |
| Solvent | Toluene | nih.govchemrxiv.org |
| Reaction Temperature | Cooled with a water or ice bath | chemrxiv.orgchemrxiv.org |
| Reaction Time | Approximately 1 hour of stirring at room temperature after addition | nih.govchemrxiv.org |
| Byproduct Removal | Filtration of precipitated ammonium chloride | nih.gov |
| Typical Yield | 61-65% | rsc.org |
An alternative to using ammonia is the reaction of zirconium(IV) chloride with a pre-formed alkali metal alkoxide, such as sodium isopropoxide. The driving force for this reaction is the precipitation of the alkali metal chloride (e.g., NaCl).
However, this method is often not recommended for zirconium alkoxides. rsc.orgnih.gov In the case of zirconium ethoxide synthesis using sodium ethoxide, the formation of a stable heterobimetallic complex, NaZr(OEt)5·HOEt, has been observed. rsc.orgnih.gov This complicates the isolation of the pure zirconium alkoxide. A similar issue can be anticipated with sodium isopropoxide, making the ammonia route a more straightforward approach for obtaining the pure compound.
This compound is a principal precursor in sol-gel chemistry for the synthesis of zirconium-based materials like zirconia (ZrO2) and mixed oxides such as ZrO2–SiO2. rsc.orgereztech.comresearchgate.net The sol-gel process involves the hydrolysis and condensation of the metal alkoxide precursor to form a colloidal suspension (sol) that subsequently evolves into a gel. youtube.com
The synthesis of zirconium(IV) isopropoxide does not typically proceed via a sol-gel method itself. Instead, it is the key starting material that is subjected to sol-gel processing. ereztech.com For instance, in the preparation of zirconia-silica mixed oxides, zirconium n-propoxide can act as a self-catalyst for the gelation of tetraethoxysilane (TEOS). rsc.org The controlled hydrolysis and condensation of the zirconium alkoxide, often in the presence of other precursors, is fundamental to creating homogeneous, nanostructured materials. researchgate.netresearchgate.net The choice of solvent and the amount of water used for hydrolysis are critical parameters that influence the structure of the final material. rsc.orgresearchgate.net
For large-scale and industrial production of zirconium(IV) isopropoxide, the ammonia-mediated synthesis from zirconium tetrachloride and isopropyl alcohol remains a viable method. google.com A patented method for large-scale operations describes the reaction of a metal tetrahalide with isopropyl alcohol under controlled alkaline conditions. google.com This process is designed to produce high yields of the metal tetraisopropoxide. google.com The resulting zirconium isopropoxide can then be used directly or serve as an intermediate for producing other alkoxides via alcohol exchange reactions. google.com The control of reaction conditions, such as pH and temperature, is crucial for achieving high yields and purity on an industrial scale. google.com
Reaction of Zirconium Chloride with Isopropanol in the Presence of Bases
Purification Techniques and Strategies
The purity of this compound is critical for its use in sensitive applications, particularly in the synthesis of electronic and optical materials. rsc.org Commercial products often show batch-to-batch variability, making purification a necessary step. rsc.org
The most effective and commonly used purification technique is recrystallization . rsc.orgchemrxiv.org this compound complex is poorly soluble in pure isopropanol, which would necessitate large solvent volumes. nih.gov A more convenient and efficient method is recrystallization from a mixed solvent system, such as toluene/isopropanol (e.g., in a 3:1 ratio by volume). rsc.orgnih.gov This process involves dissolving the crude product in the hot solvent mixture and allowing it to cool slowly to form large, colorless crystals of the pure adduct. rsc.org A second recrystallization can be performed if higher purity is required. rsc.org The final product is typically dried under vacuum at room temperature to yield a white crystalline solid. rsc.orgchemrxiv.org Care must be taken during drying, as heating under reduced pressure can remove the coordinated isopropanol molecule. rsc.org
For related metal alkoxides, vacuum distillation is also a common purification method. rsc.org However, for zirconium(IV) isopropoxide, its tendency to exist as the stable, crystalline isopropanol adduct makes recrystallization a particularly convenient and efficient purification strategy. rsc.org
Table 2: Purification Parameters for Zr(OiPr)4·iPrOH
| Technique | Details | Outcome | Source |
|---|---|---|---|
| Recrystallization | From a hot toluene/isopropanol (3:1) mixture | Pure, colorless to white crystals | rsc.orgnih.gov |
| Drying | Under vacuum at room temperature | White crystalline solid with coordinated isopropanol intact | rsc.orgchemrxiv.org |
Recrystallization Methods for Enhanced Purity
To achieve high purity, the crude this compound complex is subjected to recrystallization. nih.gov This step is crucial for removing any remaining impurities, including residual ammonium chloride or partially hydrolyzed species. A standard procedure involves dissolving the crude product in a hot mixture of toluene and isopropanol. rsc.org
The hot, saturated solution is then allowed to cool slowly overnight. This slow cooling promotes the formation of large, colorless crystals of the pure Zr(OiPr)4·iPrOH complex. rsc.org The purified crystals are subsequently isolated from the solvent, which can be removed via cannula transfer, and then dried under a vacuum at room temperature. rsc.org It is important to avoid high temperatures during drying to prevent the removal of the coordinated isopropanol molecule from the complex under reduced pressure. rsc.org If necessary, a second recrystallization can be performed under the same conditions to achieve even higher purity. rsc.org The final product is a white, crystalline solid that should be stored under an inert atmosphere in a glovebox to prevent degradation from moisture. nih.gov
Impact of Precursor Purity on Downstream Material Synthesis and Reproducibility
The purity of the this compound precursor is a critical factor that directly influences the reproducibility of chemical reactions and the properties of the final materials synthesized from it. nih.gov In fields such as materials science, where this complex is used to create high-tech materials like specific metal oxide nanocrystals or Metal-Organic Frameworks (MOFs), even minor impurities can lead to significant variations in the outcome. nih.govresearchgate.net
The presence of unreacted starting materials, byproducts like chlorides, or partially hydrolyzed species can alter the kinetics of crystallization and the structural integrity of the resulting materials. researchgate.net For instance, in the synthesis of Zr-based MOFs, the nature and purity of the zirconium precursor have been shown to impact the crystalline and porous structure of the final product. researchgate.net Impurities can lead to increased amorphicity and the formation of disorganized mesopores, which detracts from the desired properties of the material. researchgate.net Therefore, using a highly purified precursor is essential for achieving consistent and predictable results in downstream applications. nih.gov
There is a notable disparity between the purity of commercially available zirconium(IV) isopropoxide and the material synthesized and purified in a laboratory setting. Research and laboratory experiences have indicated a high degree of supplier-to-supplier and even batch-to-batch variability for commercial-grade zirconium alkoxides. nih.gov
Commercial products often present as slightly yellow to brown liquids or solids, a discoloration that suggests the presence of impurities. nih.gov They can also appear turbid rather than as a clear, transparent solution or a pure white solid. nih.gov These impurities can interfere with sensitive chemical processes. Consequently, it is a common recommendation to purify commercial precursors by recrystallization or vacuum distillation before use to ensure the reliability and reproducibility of the synthesis. nih.gov
In contrast, lab-synthesized this compound that has undergone rigorous recrystallization appears as a pure white, crystalline solid. nih.gov Analytical tests on such lab-purified products show no detectable residual chloride, confirming a high degree of purity. nih.gov
Interactive Table: Purity Profile Comparison
| Feature | Commercial Grade Zirconium(IV) Isopropoxide | Lab-Synthesized & Recrystallized Zr(OiPr)4·iPrOH |
|---|---|---|
| Appearance | Varies: Slightly yellow to brown; can be turbid nih.gov | White crystalline solid nih.gov |
| Purity | High variability between batches and suppliers nih.gov | High, consistent purity nih.gov |
| Common Impurities | Residual chlorides, hydrolysis byproducts nih.govresearchgate.net | No residual chloride detected (<0.85% to metal) nih.gov |
| Recommended Use | Purification (recrystallization/distillation) advised before use nih.gov | Suitable for direct use in high-purity applications nih.gov |
| Reproducibility in Synthesis | Can be low due to inconsistent purity nih.gov | High, leading to reliable outcomes nih.gov |
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. While specific green synthesis routes for this exact complex are not widely established, the conventional ammonia method can be assessed through a green chemistry lens. Key principles include maximizing atom economy, using safer solvents, and minimizing waste.
The standard synthesis generates ammonium chloride as the main byproduct. nih.gov While not highly toxic, its disposal or purification for reuse adds steps and consumes resources. The solvents used, such as toluene and isopropanol, are volatile organic compounds (VOCs). Minimizing their use or substituting them with more benign alternatives would be a significant green improvement.
A promising area of green chemistry relevant to metal alkoxide synthesis is mechanochemistry. nih.gov This technique involves the synthesis of materials in the solid state by grinding reactants together, often with little to no solvent. youtube.com Mechanochemical synthesis has been successfully applied to produce a variety of metal oxide nanoparticles and is noted for its potential to reduce environmental footprint by eliminating the need for organic solvents and high temperatures. nih.gov While not yet a standard method for producing this compound, mechanochemistry represents a potential future direction for a more sustainable synthesis of this and other metal alkoxides. nih.govrsc.org
Coordination Chemistry and Structural Elucidation
Molecular Structure and Dimerization Characteristics
In the solid state, zirconium(IV) isopropoxide isopropanol (B130326) typically exists as a dimeric complex, with the formula [Zr₂(OPrⁱ)₈(PrⁱOH)₂] rsc.orgrsc.org. This dimerization is a key feature of its structure, influencing its physical and chemical properties. The formation of this binuclear structure is a result of the zirconium atoms seeking to expand their coordination sphere to achieve a more stable electronic configuration.
Each zirconium atom in the dimeric structure is typically six-coordinate, adopting a distorted octahedral geometry nih.govacs.orgscience.gov. This coordination environment is common for zirconium alkoxides and is a result of the central zirconium(IV) ion bonding with surrounding alkoxide and alcohol ligands acs.orgwikipedia.org. The arrangement of these ligands around the metal center defines the vertices of an octahedron wikipedia.org. In many zirconium alkoxide complexes, the geometry is a distorted octahedron, a result of the varying steric and electronic demands of the different ligands, such as terminal versus bridging alkoxides nih.govacs.org. This coordination geometry is a critical factor in the compound's reactivity, particularly in ligand exchange and hydrolysis reactions.
The dimeric structure of [Zr₂(OPrⁱ)₈(PrⁱOH)₂] is held together by bridging isopropoxide ligands, where two isopropoxide groups link the two zirconium centers. This results in an edge-sharing bioctahedral structure wikipedia.org. In this arrangement, each zirconium atom is also coordinated to terminal isopropoxide ligands and one molecule of isopropanol rsc.orgrsc.org. The coordinated isopropanol molecule completes the six-coordinate sphere of the zirconium atom and can be replaced by other Lewis bases, a reaction that can be monitored by ¹H NMR to confirm the stoichiometry of the complex chemrxiv.org. The removal of this coordinated isopropanol can occur under vacuum at elevated temperatures chemrxiv.org.
| Structural Feature | Description |
|---|---|
| Formula | [Zr₂(OPrⁱ)₈(PrⁱOH)₂] |
| Zirconium Coordination Number | 6 |
| Coordination Geometry | Distorted Octahedral |
| Bridging Ligands | Two isopropoxide (OPrⁱ) groups |
| Terminal Ligands per Zr | Three isopropoxide (OPrⁱ) groups |
| Coordinated Solvent | One isopropanol (PrⁱOH) molecule per Zr |
Ligand Exchange Reactions and Derivatives Formation
The isopropoxide and isopropanol ligands in zirconium(IV) isopropoxide are susceptible to substitution through ligand exchange reactions. This reactivity allows for the modification of the precursor's properties and the synthesis of a wide array of derivatives.
The isopropoxide groups can be exchanged with other alkoxy groups through a process called alcoholysis. This reaction involves refluxing the zirconium complex in a different alcohol. For instance, heating zirconium(IV) isopropoxide in t-butyl alcohol results in the exchange of isopropoxy groups for t-butoxy groups rsc.org. This type of exchange is driven by the equilibrium of the reaction, which can often be shifted by using the replacing alcohol as the solvent.
Chelating ligands, which can form multiple bonds with the zirconium atom, are often used to modify zirconium alkoxides to moderate their reactivity, particularly towards hydrolysis nih.govresearchgate.net.
Acetylacetone (acac): The reaction of zirconium(IV) isopropoxide with β-diketones like acetylacetone leads to the substitution of one or more isopropoxide ligands. This results in the formation of new derivatives with the general formula Zr(OPrⁱ)₄₋ₓ(acac)ₓ, where x can range from 1 to 4 rsc.org. The formation of these chelated complexes can stabilize the zirconium precursor researchgate.net.
Diethanolamine (H₂dea): The reaction with diethanolamine is more complex and leads to a significant structural rearrangement. Modifying zirconium isopropoxide with 0.5 to 1 molar equivalent of diethanolamine results in the formation of a stable, trinuclear complex: Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(iPrOH)₂ nih.govresearchgate.netnih.gov. A unique feature of this compound is the presence of a central zirconium atom that is nine-coordinate, while the two terminal zirconium atoms are six-coordinate nih.govnih.govmdpi.com. This particular derivative has been shown to be notably stable in solution over long periods nih.govresearchgate.netnih.gov.
| Reactant | Product(s) | Key Structural Features |
|---|---|---|
| t-butyl alcohol | Zr(OPrⁱ)₄₋ₓ(OBuᵗ)ₓ | Simple alkoxide exchange |
| Acetylacetone (acac) | Zr(OPrⁱ)₄₋ₓ(acac)ₓ | Chelation of Zr by acac ligand |
| Diethanolamine (H₂dea) | Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(iPrOH)₂ | Trinuclear complex with a nona-coordinated central Zr atom |
Solution-Phase Behavior and Stability
This compound is highly sensitive to moisture, and its handling and storage require inert, anhydrous conditions to prevent decomposition ereztech.com. Its behavior and stability in solution are critical for applications like sol-gel synthesis, where the precursor chemistry dictates the properties of the final material nih.govnih.gov.
The stability of zirconium alkoxide solutions can be a significant issue. For instance, some modified zirconium propoxide precursors have been shown to be unstable over time in both solution and solid form nih.govnih.govmdpi.com. This instability can affect the reproducibility of sol-gel processes nih.govnih.gov. In solution, zirconium alkoxides can exist in equilibrium between different nuclearities, such as a mononuclear-dinuclear equilibrium, depending on the concentration researchgate.net.
However, modification with certain ligands can greatly enhance solution stability. The trinuclear complex formed with diethanolamine is a prime example of a modified precursor that exhibits long-term stability in solution, which is a crucial requirement for reproducible sol-gel synthesis nih.govnih.govmdpi.com. The choice of modifying ligand is therefore essential for controlling the shelf-life and reactivity of the precursor solution.
Time-Dependent Stability in Solution
The stability of this compound in solution is a critical factor for the reproducibility of sol-gel syntheses. While stable for extended periods under anhydrous conditions, the compound's structure in solution can evolve over time, especially in the presence of modifiers or impurities.
Research on related zirconium propoxide precursors has demonstrated time-dependent instability. For instance, ¹H-NMR studies on tetranuclear zirconium propoxide complexes modified with diethanolamine (H₂dea) have shown that these compounds are not stable over time in either solution or solid form mdpi.com. Although a trinuclear complex, Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂, has been identified as being stable in solution for long durations, it underscores that stability is highly dependent on the specific molecular structure mdpi.com.
The aging of precursor solutions can significantly impact the particle size and morphology of the final sol-gel derived products. This time-dependent behavior is often attributed to slow oligomerization or rearrangement reactions in solution. For unmodified this compound, while generally considered stable when pure and dry, its tendency to precipitate from solutions over time suggests a dynamic equilibrium between monomeric and oligomeric species fishersci.com. The shelf stability of these precursors is a known issue in sol-gel applications, and the use of freshly prepared solutions is often recommended to ensure consistent results mdpi.com.
The following table summarizes the observed stability of different zirconium propoxide precursors in solution, highlighting the importance of the ligand environment on the temporal evolution of the precursor's structure.
| Precursor | Stability Observation | Method of Observation | Reference |
| [Zr₂(OⁿPr)₆(OCH₂CH₂)₂NH]₂ | Not time-stable in solution or solid form. | ¹H-NMR | mdpi.com |
| [Zr₂(OⁿPr)₂(OⁱPr)₄(OCH₂CH₂)₂NH]₂ | Not time-stable in solution or solid form. | ¹H-NMR | mdpi.com |
| Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂ | Stable in solution for long periods. | Not Specified | mdpi.com |
| This compound | Tends to precipitate from solutions over time, suggesting dynamic equilibrium. | General Observation | fishersci.com |
Influence of Solvents on Precursor Structure and Reactivity
The choice of solvent plays a crucial role in determining the structure and reactivity of this compound. The solvent can influence the degree of oligomerization, the coordination number of the zirconium center, and the kinetics of hydrolysis and condensation reactions.
This compound exhibits varying solubility in different organic solvents. It is soluble in hot isopropanol, as well as in warm hexane and toluene (B28343) fishersci.com. The ability to recrystallize the compound from a toluene/isopropanol (3:1) mixture highlights the differential solubility and the role of the solvent in the purification process nih.gov. The poor solubility in pure isopropanol necessitates large volumes for recrystallization, making the mixed solvent system more practical nih.gov.
The coordination of solvent molecules to the zirconium center can also occur. The isopropanol molecule in the crystal structure of Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH is a clear example of a solvent molecule directly participating in the primary coordination sphere. In solution, other coordinating solvents can potentially displace the isopropanol ligand, leading to changes in the precursor's reactivity. For instance, the addition of a stronger Lewis base like tri-n-octylphosphine oxide (TOPO) can replace the coordinated isopropanol, which can be monitored by ¹H NMR to confirm the stoichiometry of the complex nih.govchemrxiv.org.
The solvent also mediates the reactivity of the precursor towards hydrolysis. In sol-gel processes, the solvent can affect the rate of water addition and the subsequent condensation reactions, thereby influencing the structure of the resulting oxide network. The excellent solubility of this compound in many organic solvents makes it a versatile precursor for solution-based deposition techniques .
The table below outlines the solubility and interaction of this compound with different solvents.
| Solvent/Reagent | Observation | Implication | Reference |
| Isopropanol | Poorly soluble in pure isopropanol at room temperature, but soluble when hot. | Recrystallization is possible but requires large volumes. | fishersci.comnih.gov |
| Toluene/Isopropanol (3:1) | Good solvent for recrystallization. | A practical solvent system for purification. | nih.gov |
| Hexane | Soluble in warm hexane. | Can be used in non-polar solvent systems. | fishersci.com |
| Toluene | Soluble. | A common solvent for reactions and depositions. | fishersci.com |
| Tri-n-octylphosphine oxide (TOPO) | Replaces the coordinated isopropanol molecule. | Demonstrates the lability of the isopropanol ligand and the potential for modification of the precursor. | nih.govchemrxiv.org |
Theoretical and Computational Studies of Coordination
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the coordination chemistry of metal alkoxides, including zirconium complexes. These studies provide insights into molecular structures, bonding, and reaction mechanisms that can be difficult to obtain experimentally.
While specific DFT studies focusing exclusively on this compound are not extensively reported in the reviewed literature, computational studies on related zirconium complexes offer a framework for understanding its behavior. For example, DFT calculations have been used to investigate the geometry and stability of various zirconium(IV) complexes with different ligands, such as amino acids and 8-hydroxyquinoline scholarpublishing.org. These studies help in predicting the most stable isomers and understanding the nature of the metal-ligand bonds scholarpublishing.orgbath.ac.uk.
Molecular dynamics simulations and DFT have also been employed to study the coordination and stability of zirconium(IV) ions with chelating agents in aqueous solutions nih.govchemrxiv.orgchemrxiv.orgresearchgate.net. These studies highlight the importance of the solvent in the coordination sphere and the dynamic nature of the metal-ligand interactions. Such computational approaches could be applied to model the behavior of this compound in different solvent environments, predicting the most likely oligomeric structures and their relative stabilities.
The development of new parameters for semi-empirical methods like DFTB3 for zirconium will further facilitate the study of large, complex zirconium-containing systems, which are relevant to understanding the evolution of precursor solutions over time nih.gov.
Future computational work could focus on:
Determining the most stable monomeric and oligomeric structures of this compound in the gas phase and in different solvents.
Simulating the ligand exchange reactions with other alcohols or modifying agents.
Modeling the initial steps of hydrolysis and condensation to understand the mechanism of zirconia formation at the molecular level.
Chemical Reactivity and Mechanistic Studies
Hydrolysis and Condensation Mechanisms
The transformation of zirconium(IV) isopropoxide isopropanol (B130326) into zirconium oxide is a multi-step process initiated by hydrolysis, followed by a series of condensation reactions. These reactions are complex and sensitive to a variety of parameters.
Formation of Zirconium Hydroxide (B78521) Intermediates
The initial step in the reaction cascade is the hydrolysis of the zirconium(IV) isopropoxide complex upon exposure to water. This reaction involves the nucleophilic attack of water on the electron-deficient zirconium center, leading to the displacement of an isopropoxide ligand and the formation of a zirconium hydroxide species. This process can be represented by the following general equation:
Zr(OR)₄ + H₂O → Zr(OR)₃(OH) + ROH
This initial hydrolysis step is typically fast. Subsequent hydrolysis reactions can occur, leading to the formation of a spectrum of partially and fully hydrolyzed species, including Zr(OR)₂ (OH)₂, Zr(OR)(OH)₃, and ultimately, zirconium hydroxide, Zr(OH)₄. nih.gov The formation of these intermediates is a key stage that dictates the subsequent condensation pathways. The completeness of the hydrolysis is influenced by the water-to-alkoxide ratio.
The hydrolysis of zirconium alkoxides is known to be significantly faster than that of silicon alkoxides, which has implications for controlling the subsequent condensation and gelation steps. The high reactivity of zirconium alkoxides is attributed to the lower electronegativity and higher coordination tendency of zirconium compared to silicon.
Pathway to Zirconium Oxide Formation
Following hydrolysis, the zirconium hydroxide and partially hydrolyzed intermediates undergo condensation reactions to form zirconium-oxygen-zirconium (Zr-O-Zr) bridges, releasing either water (oxolation) or alcohol (alkoxolation). These condensation reactions lead to the formation of oligomeric and polymeric species, which eventually form a three-dimensional network characteristic of a gel.
The general condensation reactions can be described as:
Oxolation: Zr-OH + HO-Zr → Zr-O-Zr + H₂O
Alkoxolation: Zr-OR + HO-Zr → Zr-O-Zr + ROH
The relative rates of hydrolysis and condensation are critical in determining the structure of the final zirconium oxide material. If hydrolysis is much faster than condensation, it can lead to the formation of dense, particulate structures. Conversely, if condensation rates are comparable to or faster than hydrolysis, more extended, polymeric gel networks are often formed.
The transformation of the resulting zirconium hydroxide or hydrated zirconia gel to crystalline zirconium oxide typically requires a thermal treatment (calcination). During this process, remaining organic groups and water are removed, and the amorphous network crystallizes into one of the polymorphic forms of zirconia (monoclinic, tetragonal, or cubic), depending on the temperature and the presence of stabilizing agents. For instance, amorphous zirconium hydroxide can transform to tetragonal ZrO₂ upon heating. rsc.org
Role of Zirconium-Oxygen Bond Formation
The formation of the Zr-O-Zr bond is the fundamental step in the transition from molecular precursors to an extended solid oxide network. The nature of these bonds and the resulting local coordination environment around the zirconium atoms significantly influence the properties of the material.
In solution, zirconium alkoxides can exist as oligomers, with zirconium atoms bridged by alkoxy groups. During hydrolysis and condensation, these bridging structures are replaced by more stable Zr-O-Zr linkages. The formation of zirconium oxo clusters, which are discrete molecules containing a core of zirconium and oxygen atoms, has been observed during the controlled hydrolysis of zirconium alkoxides. tuwien.atnih.gov These clusters can be considered as intermediates in the early stages of condensation and provide insight into the structural evolution of the zirconia network. nih.gov
The coordination number of zirconium is flexible, commonly ranging from 6 to 8, which allows for the formation of various complex structures during the condensation process. scispace.com The strength and arrangement of the Zr-O bonds in the final calcined material determine its crystalline phase and, consequently, its mechanical and chemical properties.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the hydrolysis and condensation of zirconium alkoxides are generally very rapid, making them challenging to study. However, some insights have been gained through various analytical techniques. The reactions are sensitive to catalysis by both acids and bases.
While specific kinetic data for zirconium(IV) isopropoxide isopropanol is scarce in the literature, studies on analogous zirconium alkoxides, such as n-propoxide and butoxide, provide valuable information. The hydrolysis reaction is generally considered to be first-order with respect to the alkoxide concentration. The rate is also highly dependent on the concentration of water and the catalyst used.
The table below presents thermodynamic data for the complexation of zirconium with hydroxide and acetylacetone, which can serve as a model to understand the energetics of the initial stages of hydrolysis and modification of zirconium alkoxides.
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | 49.8 | 134 | researchgate.net |
| Zr⁴⁺ + acac⁻ ⇌ Zr(acac)³⁺ | -1.9 | 121 | researchgate.net |
| Activation Parameters for Aniline Oxidation by Promethazine (for comparison) | |||
| Activation Energy (Ea) | 9.3369 | researchgate.net | |
| Enthalpy of Activation (ΔH) | +6.826 | researchgate.net | |
| Entropy of Activation (ΔS) | -0.2447 | researchgate.net | |
| Gibbs Free Energy of Activation (ΔG*) | +79.7797 | researchgate.net |
This data is for zirconium in aqueous solution and complexation with acetylacetone, providing an insight into the thermodynamics of ligand exchange and hydrolysis-like processes. researchgate.net
Influence of Reaction Parameters on Mechanism and Product Outcomes
The reaction mechanism and the properties of the final zirconium oxide product are highly dependent on several reaction parameters.
Water-to-Alkoxide Ratio (h): This is one of the most critical parameters. A low h value generally leads to incomplete hydrolysis and the formation of more linear, less cross-linked polymers. As h increases, the degree of hydrolysis and subsequent condensation increases, leading to more highly branched polymers and eventually to the formation of colloidal particles. This ratio significantly affects the gelation time and the morphology of the resulting powder. scielo.brscirp.org
Solvent: The choice of solvent can influence the rates of hydrolysis and condensation through its polarity, viscosity, and ability to hydrogen bond. For instance, using different alcohols as solvents in the synthesis of alumina-zirconia powders has been shown to affect the textural properties of the final material. researchgate.net
pH (Catalyst): The hydrolysis and condensation reactions are catalyzed by both acids and bases. Acid catalysis typically promotes a slower hydrolysis rate and favors the formation of more linear polymers, leading to weaker gels. Base catalysis, on the other hand, accelerates the condensation of more highly branched clusters, resulting in the formation of colloidal particles. The pH of the solution also influences the surface charge of the forming particles, affecting their stability and aggregation behavior.
Temperature: Temperature affects the rates of all reactions involved. Higher temperatures generally increase the rates of hydrolysis and condensation, leading to shorter gelation times. The calcination temperature is a critical parameter that determines the final crystalline phase, crystallite size, and surface area of the zirconium oxide powder. nih.gov
Precursor Concentration: The concentration of the zirconium alkoxide in the solution can affect the aggregation of the primary particles formed during hydrolysis and condensation, thereby influencing the final particle size and morphology of the zirconia powder.
The following table summarizes the effect of some of these parameters on the final product characteristics, based on findings for zirconia and related mixed oxide systems.
| Parameter | Effect on Product Properties | References |
| Water Addition Rate | Affects the homogeneity of mixed oxides. Slower addition rates can favor more uniform materials. | scirp.org |
| Solvent Type (e.g., ethanol, isopropanol) | Influences the textural properties such as specific surface area and pore size distribution. | researchgate.net |
| Calcination Temperature | Determines the crystalline phase (amorphous, tetragonal, monoclinic) and crystallite size of the final zirconia powder. | nih.govresearchgate.net |
By carefully controlling these parameters, it is possible to tailor the properties of the resulting zirconium oxide materials for specific applications, ranging from catalysts and catalyst supports to advanced ceramic components.
Applications As Precursors in Materials Science and Engineering
Zirconium Oxide (ZrO₂) Materials Synthesis
A primary application of zirconium(IV) isopropoxide isopropanol (B130326) is in the synthesis of zirconium oxide (ZrO₂), also known as zirconia. This precursor is suitable for producing high-quality zirconium oxide materials with controlled purity and morphology, ranging from nanocrystals to bulk ceramics. sigmaaldrich.com
The synthesis of zirconium oxide nanocrystals is a significant area of materials science, and zirconium(IV) isopropoxide isopropanol is a key precursor in several successful synthetic strategies. chemrxiv.org These methods allow for precise control over the size, shape, and composition of the resulting nanocrystals. chemrxiv.org
Solvothermal synthesis in benzyl (B1604629) alcohol is a prominent non-aqueous method for producing crystalline ZrO₂ nanoparticles. acs.org In this process, benzyl alcohol acts as both a solvent and an oxygen donor. acs.org Neutral precursors like zirconium isopropoxide react in benzyl alcohol to yield cubic or tetragonal ZrO₂. acs.org The reaction mechanism involves the controlled formation and growth of inorganic materials from these solution-phase precursors. chemrxiv.org This non-hydrolytic route facilitates the synthesis of uniform zirconia nanoparticles, often with particle sizes in the range of 3-5 nm. The surfaces of these nanocrystals are typically passivated by organic species derived from the solvent, which helps prevent aggregation.
| Parameter | Description |
| Precursor | This compound acs.org |
| Solvent/Reagent | Benzyl alcohol acs.org |
| Method | Solvothermal/Nonaqueous Sol-Gel chemrxiv.orgacs.org |
| Typical Crystal Phase | Cubic/Tetragonal acs.org |
| Key Advantage | Production of crystalline nanoparticles acs.org |
Hydrothermal synthesis is an effective and economically efficient method for producing ZrO₂ nanoparticles with desirable characteristics such as fine particle sizes, low agglomeration, and a narrow size distribution. mdpi.com This technique involves using a high-pressure, high-temperature aqueous solution to facilitate the nucleation and growth of the nanostructures. researchgate.net When this compound is used as the precursor, it undergoes hydrolysis in the aqueous medium. The subsequent hydrothermal treatment of the resulting hydrous zirconia species promotes the formation of crystalline ZrO₂ nanoparticles. scispace.com The crystallite size and phase composition (monoclinic vs. tetragonal) of the final product can be controlled by adjusting parameters such as temperature, reaction time, and the chemical composition of the hydrothermal solution. researchgate.netscispace.com For instance, studies have shown the formation of monoclinic ZrO₂ with crystallite sizes ranging from 2.6 to 4 nm under various hydrothermal conditions. researchgate.net
| Parameter | Typical Value/Observation | Reference |
| Method | Hydrothermal Synthesis | mdpi.comresearchgate.net |
| Temperature Range | 100 to 200°C | researchgate.net |
| Resulting Phase | Monoclinic or Tetragonal | mdpi.comresearchgate.net |
| Crystallite Size | ~2.6 to 7.3 nm | mdpi.comresearchgate.net |
| Key Advantage | Good dispersion, narrow particle size distribution | mdpi.com |
Non-hydrolytic sol-gel (NHSG) chemistry provides a powerful alternative to traditional hydrolysis-based methods for preparing oxide materials. mdpi.com A well-established NHSG method is the alkyl halide elimination pathway, which involves the reaction between a metal chloride and a metal alkoxide. mdpi.com For zirconia nanocrystal synthesis, this can involve the reaction between zirconium(IV) isopropoxide and zirconium(IV) chloride in a high-temperature, strongly coordinating solvent like tri-n-octylphosphine oxide (TOPO). columbia.edu This reaction forms a Zr-O-Zr bridge through the elimination of an alkyl halide, allowing for the synthesis of highly crystalline and monodisperse tetragonal zirconia nanoparticles, as demonstrated by the production of 4 nm particles via this route. columbia.edu This approach offers excellent control over the reaction at an atomic scale, leading to homogeneous and well-defined products. mdpi.com
The size, shape, and crystal phase of ZrO₂ nanocrystals can be precisely tailored by using modifying ligands or capping agents during the synthesis. nih.govresearchgate.net These organic molecules coordinate to the surface of the growing nanocrystals, influencing their growth kinetics and preventing aggregation. acs.org For example, in sol-gel syntheses, the hydrolysis and condensation reactions of a zirconium alkoxide precursor in the presence of oleic acid can lead to the formation of well-dispersed, 4 nm tetragonal ZrO₂ nanocrystals stabilized by the oleic acid molecules. acs.org Similarly, in solvothermal methods, the selective use of ligands like oleic acid and oleylamine can direct the synthesis towards either monoclinic or tetragonal phase nanocrystals with finely tuned sizes. d-nb.inforesearchgate.net The choice of ligand and its concentration are critical parameters for achieving the desired nanoparticle morphology, which can range from spherical particles to nanowires. d-nb.inforesearchgate.net
| Ligand/Modifier | Effect on Nanocrystal Properties | Example Synthesis |
| Oleic Acid | Stabilizes nanocrystals, controls size, prevents aggregation | Sol-gel synthesis leading to 4 nm tetragonal ZrO₂ acs.org |
| Oleylamine | Influences morphology and crystal phase | Solvothermal synthesis of ultrathin tetragonal ZrO₂ nanowires d-nb.inforesearchgate.net |
| Polymer Matrix (e.g., Chitosan, PVA) | Acts as a template to control size (6-30 nm) and shape | Sol-gel processing within a polymer film, followed by thermal recovery nih.govresearchgate.net |
This compound is an excellent precursor for producing zirconia powders used in the fabrication of bulk ceramics. sigmaaldrich.com The sol-gel method is commonly employed, where the precursor is hydrolyzed to form a gel. This gel is then dried and calcined at elevated temperatures to yield high-purity, fine zirconia powder. The physical properties, homogeneity, and purity of the material can be effectively controlled at low temperatures using this method. nih.gov The resulting powders can be processed through conventional ceramic techniques like pressing and sintering to create dense, high-performance ceramic components. These components are utilized in demanding applications such as solid oxide fuel cells and advanced ceramics. sigmaaldrich.com
Nanocrystal Synthesis
Polymeric and Hybrid Materials Synthesis
The compound serves as a versatile starting material for the creation of complex polymeric and hybrid material systems, enabling the incorporation of zirconium oxide moieties into organic polymer structures.
This compound is recognized as a convenient and suitable precursor for the synthesis of olefin-functionalized zirconium-containing monomers. cymitquimica.comsigmaaldrich.comfishersci.comchemdad.comsigmaaldrich.comscientificlabs.com These specialized monomers are designed to possess polymerizable olefin groups (such as vinyl groups), which allow them to participate in standard polymerization reactions. The resulting monomers can then be used to generate hybrid zirconium-containing polymers. sigmaaldrich.comchemdad.comsigmaaldrich.comsigmaaldrich.com The synthesis typically involves the reaction of the zirconium precursor with a functional organic ligand that contains a polymerizable moiety.
This compound is frequently used in the manufacture of hybrid zirconium-containing polymers. cymitquimica.comfishersci.com These materials combine the properties of inorganic zirconium-based components with the processability and functionality of organic polymers. One common method for their synthesis is the sol-gel process, where the zirconium precursor is co-hydrolyzed and condensed with organically functionalized silanes.
For instance, inorganic-organic hybrid sol-gels can be synthesized using a zirconium alkoxide precursor and an epoxysilane like (3-glycidyloxypropyl)trimethoxysilane (GPTMS). researchgate.net In this process, the zirconium precursor is first stabilized, often with a chelating agent like acetic acid. researchgate.net Separately, the silane (B1218182) precursor undergoes hydrolysis. The two sols are then mixed to initiate co-condensation, forming a hybrid network where inorganic zirconium-oxo clusters are chemically bonded to the organic epoxy-silica network. researchgate.net This approach allows for the creation of materials with enhanced thermal stability, mechanical strength, and corrosion resistance. fishersci.comresearchgate.net
The table below outlines an example of components used in a two-sol approach for synthesizing a hybrid sol-gel coating agent. researchgate.net
| Sol Component | Precursor/Reagent | Molar Ratio |
| Sol 1 | Zirconium(IV) propoxide | 1 |
| Acetic acid | 4 | |
| Sol 2 | (3-glycidyloxypropyl)trimethoxysilane (GPTMS) | 1 |
| Water (for hydrolysis) | 3 |
This interactive table is based on a representative synthesis of hybrid sol-gel materials, illustrating the molar ratios of precursors. researchgate.net
The compound is a key precursor for producing nanostructured zirconia (ZrO₂), a material often engineered to have a porous structure for various applications. sigmaaldrich.comsigmaaldrich.com These applications include use as catalyst supports, in solid oxide fuel cells, and in advanced ceramic membranes. sigmaaldrich.comnih.gov The sol-gel method is a primary route for creating these porous materials. By controlling the hydrolysis and condensation reactions of the this compound precursor, followed by careful drying and calcination steps, it is possible to produce zirconia with tailored pore sizes, high surface areas, and a well-defined porous architecture. The resulting zirconia material is known for its high mechanical strength and chemical durability. fishersci.com
The integration of zirconium-containing species into polymer matrices is effectively achieved through the synthesis of the hybrid polymers discussed previously. By creating chemical bonds between the inorganic zirconium-oxo clusters and the organic polymer backbone, a true molecular-level dispersion is achieved. This method avoids issues of phase separation and agglomeration that can occur when simply mixing pre-formed zirconia particles into a polymer. The sol-gel co-condensation of this compound with functionalized organic co-precursors ensures that the inorganic domains are an integral part of the final polymer matrix, leading to a homogeneous material with enhanced properties.
Thin Film Deposition Techniques
This compound is widely employed as a precursor for depositing thin films of zirconium oxide and related materials due to its volatility and ability to decompose cleanly. sigmaaldrich.com
The sol-gel process is a powerful and versatile technique for depositing thin films, and this compound is an excellent precursor for this application. sigmaaldrich.comsigmaaldrich.comereztech.com The process involves the hydrolysis and polycondensation of the precursor in a solution to form a "sol" of colloidal particles. This sol can then be applied to a substrate by dip-coating, spin-coating, or spraying. A subsequent heat treatment (curing or annealing) converts the deposited gel layer into a dense, solid ceramic film. researchgate.net
The stability of the precursor solution is critical for achieving reproducible results in sol-gel synthesis. nih.gov Zirconium alkoxides are highly sensitive to hydrolysis, and their reactivity is often moderated by using chemical modifiers or chelating agents. nih.gov This controlled reaction allows for the formation of stable sols, which are essential for producing uniform, defect-free thin films. These sol-gel derived zirconia films are used as dielectric layers in microelectronics and as optical coatings. sigmaaldrich.comsigmaaldrich.com
The synthesis of the precursor itself requires careful control to ensure high purity, which is essential for its performance in sol-gel applications. chemrxiv.org A common laboratory-scale synthesis is outlined below.
| Reactant / Reagent | Formula | Role |
| Zirconium(IV) chloride | ZrCl₄ | Zirconium source |
| Toluene (B28343) | C₇H₈ | Solvent |
| Ammonia (B1221849) solution in isopropanol | NH₃ / C₃H₈O | Reactant and solvent |
This interactive table describes a typical synthesis protocol for the this compound complex precursor, highlighting the starting materials and their functions. chemrxiv.orgnih.govchemrxiv.org
Spin-Coating Applications
This compound serves as a key precursor in sol-gel processes, which are frequently paired with spin-coating techniques to produce thin films. sigmaaldrich.com The sol-gel method involves the hydrolysis and condensation of the precursor to form a colloidal suspension (sol) that is then applied to a substrate. Spin-coating ensures the uniform distribution of the sol across the substrate surface, which, after thermal treatment, results in a solid, dense zirconium oxide (ZrO₂) film.
This combination of sol-gel chemistry and spin-coating is particularly effective for creating optical coatings. Research on related zirconium propoxide precursors has shown that this method can produce ZrO₂ films with a high refractive index (e.g., 1.632 at 632.8 nm) and a large optical band gap (5.46 eV). researchgate.net The resulting films are homogeneous and nearly defect-free, which contributes to their high laser-induced damage thresholds, a critical property for optical components. researchgate.net
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development
The compound is an established precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two crucial techniques for fabricating nanometer-thin films in the electronics industry. sigmaaldrich.com In these processes, the volatile zirconium precursor is introduced into a reaction chamber where it thermally decomposes or reacts with a co-reactant on a substrate surface.
ALD, in particular, relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. mdpi.com This allows for exceptional control over film thickness and conformality, which is essential for modern microelectronic devices. This compound is used to deposit high-quality zirconium oxide (ZrO₂) thin films, which serve as high-k dielectric layers in capacitors and transistors, addressing the need for smaller and more efficient electronic components. sigmaaldrich.com
| Property | Relevance for CVD/ALD |
| Volatility | Allows for efficient transport of the precursor in the vapor phase to the substrate surface. |
| Thermal Stability | Ensures the precursor does not decompose prematurely during vaporization and transport. |
| Reactivity | Enables controlled reactions on the substrate surface to form the desired ZrO₂ film. |
| Purity | High-purity (99.9% trace metals basis) precursor yields high-quality films with minimal defects. sigmaaldrich.com |
Applications in Optical Coatings and Sensors
Thin films of zirconium dioxide (ZrO₂), derived from this compound, possess excellent optical and mechanical properties that make them suitable for a range of applications in optics and sensor technology. These films are known for their high refractive index, strong transparency in the visible and near-infrared regions, and durability. researchgate.net
In optics, ZrO₂ films are used as protective coatings and in the fabrication of optical filters. When combined with other metal oxides like titanium dioxide (TiO₂) in nanocomposite coatings, they can create solar reflective surfaces for energy-saving building materials. scispace.com
In sensor technology, ZrO₂ films are employed in gas sensors. Furthermore, related hafnium zirconium oxide (Hf₁₋ₓZrₓO₂) thin films, deposited via ALD, have demonstrated significant potential for use in pyroelectric infrared sensors. mdpi.com These sensors offer an environmentally friendly alternative to traditional lead-based materials and can be integrated into CMOS technology for scalable and cost-effective production. mdpi.com
Interfacial Layers in Electronic Devices (e.g., Polymer Solar Cells)
Inverted polymer solar cells (PSCs) often require an interfacial layer, or buffer layer, between the transparent electrode and the active layer to facilitate efficient electron transport and improve device stability. While direct application of this compound is not widely documented for this specific use, the utility of related zirconium compounds highlights the potential of this precursor class.
For instance, a solution-processed zirconium acetylacetonate (ZrAcac) buffer layer has been successfully incorporated into inverted PSCs, resulting in a power conversion efficiency of up to 9.2%, a 20% improvement over conventional device configurations. nih.gov The ZrAcac layer enhances light-harvesting, facilitates electron transport, and reduces charge recombination losses. nih.gov The performance is highly dependent on the morphology of the buffer layer, which can be controlled by the choice of processing solvent. nih.gov This demonstrates the principle that zirconium-based precursors can be used to create effective interfacial layers in advanced electronic devices.
Catalysis
Beyond its role as a precursor, this compound and its derivatives are effective catalysts in organic synthesis, particularly in polymerization reactions.
Ring-Opening Polymerization (ROP) of Cyclic Esters
Zirconium(IV) complexes are extensively studied as catalysts for the ring-opening polymerization (ROP) of cyclic esters. cdnsciencepub.com This process is a key method for producing biodegradable polyesters from renewable resources.
This compound is a component in highly active catalyst systems for the ROP of lactides to form poly(lactic acid) (PLA), a leading biodegradable alternative to petroleum-based plastics. nih.govhw.ac.uk When combined with amine bis(phenolate) or amine tris(phenolate) ligands, the resulting zirconium complexes demonstrate remarkable catalytic activity for the polymerization of racemic lactide (rac-lactide). cdnsciencepub.comnih.govhw.ac.uk
These catalyst systems are noted for their high efficiency and control over the polymerization process, showing resistance to undesirable side reactions like epimerization and transesterification. nih.govacs.org This ensures the production of high-molecular-weight PLA with desirable properties. The activity of these zirconium-based catalysts is often comparable to, and in some cases exceeds, that of traditional tin-based catalysts like tin(II) bis(2-ethylhexanoate). nih.govacs.org
The table below summarizes findings from a study on the ROP of rac-lactide using a zirconium complex derived from an amine tris(phenolate) ligand and a zirconium isopropoxide source.
| Entry | Catalyst Loading (mol %) | Monomer | Conversion (%) after 2h | Observed Rate Constant (k_obs) (h⁻¹) |
| IR-3 | 2.5 x 10⁻³ | rac-Lactide | 62 | 0.44 |
| IR-4 | 2.5 x 10⁻³ | L-Lactide | 48 | 0.32 |
Data adapted from a kinetic study on the ROP of lactide, conducted at 180°C with a monomer-to-initiator ratio of 40,000:100. acs.org
The data indicates a higher polymerization rate for the racemic mixture of lactide compared to the pure L-enantiomer under these conditions. acs.org Research has achieved catalyst turnover frequencies as high as 56,000 h⁻¹, underscoring the industrial viability of these zirconium-based systems for large-scale PLA production. nih.govacs.org
Catalysis in Condensation Reactions
Zirconium alkoxides, including zirconium(IV) propoxide, have been identified as effective pre-catalysts for condensation reactions, particularly in esterifications. While often considered homogeneous catalysts, recent research suggests that zirconium alkoxides can form zirconium oxo clusters in situ, which are the true active catalytic species in esterification reactions cdnsciencepub.com. This has been observed in the esterification of oleic acid with hexanol, where the use of Zr(OPr)₄ led to the formation of oleate-capped zirconium oxo clusters cdnsciencepub.com.
These zirconium oxo clusters exhibit high catalytic activity, which is attributed to their high surface-to-volume ratio. This catalytic system is effective for the esterification of bulky substrates and can be recovered and reused without loss of activity cdnsciencepub.com. The use of this compound as a precursor for these active catalysts highlights its utility in facilitating condensation reactions to produce valuable esters.
Free Radical Polymerization Initiation
Free radical polymerization is a chain polymerization method initiated by the generation of free radicals from an initiator molecule wikipedia.orglibretexts.org. Common initiators include peroxides and azo compounds that decompose upon heating or irradiation to form radicals libretexts.org.
While zirconium compounds, particularly organozirconium complexes, are well-known catalysts in coordination polymerization, such as Ziegler-Natta polymerization, their role as initiators for free radical polymerization is not well-documented wikipedia.org. A thorough review of the scientific literature does not provide direct evidence for this compound acting as a free radical polymerization initiator. The mechanism of initiation for this compound in polymerization reactions is predominantly described as coordination-insertion, characteristic of ring-opening and coordination polymerizations. Therefore, its application in initiating free radical polymerization is not a recognized or established function of this compound.
Advanced Nanomaterials Engineering
This compound serves as a critical and versatile precursor in the sophisticated engineering of advanced nanomaterials. Its high reactivity and solubility in organic solvents make it exceptionally suitable for solution-based synthesis routes like sol-gel processes, enabling the fabrication of complex nanostructures with controlled morphology and high purity sigmaaldrich.com. These characteristics are leveraged in a variety of cutting-edge applications, from environmental remediation to optical technologies.
Photocatalyst Development (e.g., ZrTiO₄/Bi₂O₃ Composites)
In the field of environmental engineering, this compound is instrumental in the synthesis of advanced photocatalysts. It is used as a zirconium source for creating composite materials designed to degrade pollutants under visible light. A notable example is its use as a precursor in the development of ZrTiO₄/Bi₂O₃ composites sigmaaldrich.com.
The synthesis process typically involves a sol-gel or hydrothermal method where this compound, along with a titanium precursor, is hydrolyzed to form a homogenous Zr-Ti hydrous gel. This gel is then combined with a bismuth source and subjected to calcination. The resulting composite photocatalyst exhibits enhanced performance in the degradation of persistent organic pollutants, such as 4-chlorophenol, under visible light irradiation sigmaaldrich.com. The zirconium titanate (ZrTiO₄) component, derived from the zirconium precursor, plays a crucial role in the composite's structure and electronic properties, which are vital for its photocatalytic efficiency.
Table 1: Synthesis Parameters for ZrTiO₄/Bi₂O₃ Photocatalyst
| Parameter | Description |
|---|---|
| Zirconium Precursor | This compound complex |
| Titanium Precursor | Titanium isopropoxide |
| Synthesis Method | Sol-gel followed by hydrothermal treatment |
| Target Pollutant | 4-chlorophenol |
| Key Outcome | Enhanced visible-light-driven photocatalytic activity |
Data derived from research on composite photocatalysts sigmaaldrich.com.
Refractive Index Control in Optical Materials
The precise control of refractive index is fundamental for the fabrication of optical devices such as lenses, waveguides, and anti-reflection coatings. This compound is employed as a precursor to produce zirconium dioxide (ZrO₂) thin films, which are valued for their high refractive index and transparency in the visible spectrum.
Through sol-gel synthesis, this compound is hydrolyzed and condensed to form a zirconia sol. This sol can be combined with other precursors, such as organosilanes, to create hybrid organic-inorganic materials. The final refractive index of the material can be precisely tuned by controlling the molar ratio of the zirconium precursor to the other components in the initial solution. For instance, in hybrid ZrO₂-silane films, a higher concentration of the zirconium precursor leads to a higher refractive index in the resulting thin film. This allows for the engineering of optical materials with tailored refractive indices for specific applications. Research has demonstrated the ability to achieve a range of refractive index values, with a maximum of 1.746 measured at 635 nm in certain hybrid films.
Table 2: Refractive Index Control in Zirconium-Based Hybrid Films
| Organosilane Precursor (10 mol%) | Resulting Refractive Index (@ 635 nm) |
|---|---|
| MAPTMS | 1.692 |
| PHTES | 1.710 |
| DPHDES | 1.711 |
This table illustrates how the choice of co-precursor in a zirconium-based sol-gel system influences the final refractive index of the thin film.
Synthesis of Hollow Noble Metal/Transition Metal Oxide Nanocomposites
This compound is a key ingredient in the facile, template-free synthesis of complex hollow nanostructures, such as platinum/zirconium oxide (Pt/ZrO₂) nanocomposites. These materials are of significant interest for applications in catalysis and sensing due to their high surface area and the synergistic effects between the noble metal and the metal oxide support.
In a typical synthesis, the zirconium precursor is first hydrolyzed to form a ZrO₂ sol. This sol serves as the foundation for the hollow structure. Subsequently, a platinum salt is introduced, and through a controlled chemical reduction process, platinum nanoparticles are formed and encapsulated within the wall of the self-assembling zirconium oxide hollow spheres. The process involves adding the this compound complex to deionized water, followed by the addition of hydrochloric acid and urea. The mixture is stirred and heated to form a clear ZrO₂ sol-gel. This sol is then used as a support for the deposition and encapsulation of platinum nanoparticles, ultimately forming hollow Pt/ZrO₂ microspheres after calcination.
Metal-Organic Framework (MOF) Synthesis
While various zirconium salts are used in the synthesis of Metal-Organic Frameworks (MOFs), zirconium alkoxides like zirconium(IV) propoxide are particularly effective precursors for certain synthesis methods. MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. One of the most studied zirconium-based MOFs is UiO-66.
In methods such as spray synthesis, zirconium(IV) n-propoxide can be used as the metal source, reacting with an organic linker like terephthalic acid in a solvent. This approach can offer advantages over traditional solvothermal methods that use zirconium salts like ZrCl₄, as it can facilitate the rapid formation of the secondary building units (SBUs) that constitute the MOF structure, sometimes even without a preheating step mdpi.com. The use of zirconium propoxide with acetic acid as a modulator has been shown to produce UiO-66 with a high BET surface area of 1258 m²/g, demonstrating its efficacy as a precursor for high-quality MOFs mdpi.com. A Chinese patent also describes a normal-pressure preparation method for UiO-66 using zirconium n-propoxide and terephthalic acid derivatives google.com.
Table 3: Comparison of Zirconium Precursors in UiO-66 Synthesis
| Precursor | Modulator | Synthesis Feature | Resulting BET Surface Area |
|---|---|---|---|
| Zirconium(IV) chloride (ZrCl₄) | Water | Requires preheating step | Not specified |
| Zirconium(IV) n-propoxide (Zr(OnPr)₄) | Acetic Acid | No preheating required | 1258 m²/g |
Data from a study on the spray synthesis of UiO-66 mdpi.com.
Surface Chemistry and Interfacial Phenomena
Surface Functionalization of Zirconia Nanocrystals
Zirconia nanocrystals synthesized via a nonaqueous route using zirconium(IV) isopropoxide isopropanol (B130326) complex and benzyl (B1604629) alcohol present a surface that can be readily functionalized. This method yields highly crystalline and dispersible zirconia nanoparticles. The surface of these nanocrystals can be modified using various bifunctional silanes, which form chemical bonds with the zirconia surface, thereby altering its chemical and physical properties.
The attachment of silane (B1218182) coupling agents to the surface of zirconia nanocrystals is a widely employed method to improve their dispersibility in organic solvents and polymer matrices. The general mechanism involves the hydrolysis of the alkoxy groups of the silane to form silanol groups, which then condense with the hydroxyl groups present on the zirconia surface, forming stable Zr-O-Si bonds. This process effectively grafts the organic functionality of the silane onto the inorganic nanoparticle.
Aminopropyltriethoxysilane (APTES) is an amino-functional silane that has been successfully used to functionalize zirconia nanocrystals. The amino group provides a reactive site for further chemical modifications or interactions with a polymer matrix.
Research Findings: Studies have shown that APTES chemically attaches to the surface of zirconia nanoparticles. This attachment is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows characteristic peaks indicating the presence of the aminopropyl groups and the formation of Zr-O-Si bonds. Thermogravimetric analysis (TGA) also demonstrates the presence of the organic component grafted onto the zirconia surface.
The functionalization with APTES can lead to transparent dispersions of zirconia nanocrystals in solvents like tetrahydrofuran (THF), pyridine, and toluene (B28343). However, the long-term stability of these dispersions can be compromised due to the high amount of APTES that attaches to the surface and the high degree of hydrolysis and condensation of the bonded APTES, which increases the polarity. Despite this, APTES-functionalized zirconia precipitates can be redispersed in water with the addition of a small amount of hydrochloric acid to form a stable and transparent aqueous dispersion. In some cases, APTES-functionalized zirconia has shown a tendency to agglomerate in certain organic media.
Table 1: Research Findings on APTES Functionalization of Zirconia Nanocrystals
| Parameter | Observation | Source |
|---|---|---|
| Chemical Attachment | Confirmed by FTIR and TGA. | |
| Dispersion in THF | Achieved transparent dispersion. | |
| Dispersion in Pyridine and Toluene | Achieved transparent dispersion. | |
| Long-Term Stability in Organic Solvents | Poor due to increased polarity and condensation. | |
| Redispersion in Water | Possible with the addition of HCl to form a stable, transparent dispersion. | |
| Dispersion in o-phenylphenoxyethyl acrylate (OPPEA) | Resulted in agglomeration. |
Glycidoxypropyltrimethoxysilane (GPTMS) contains an epoxy functional group, which is useful for reactions with a variety of organic molecules and for incorporation into epoxy-based polymer composites.
Research Findings: Research has demonstrated the chemical attachment of GPTMS to the surface of zirconia nanocrystals synthesized from a zirconium(IV) isopropoxide isopropanol complex. Analytical techniques such as FTIR, solid-state 13C- and 29Si NMR spectroscopy, and TGA have confirmed the covalent bonding of GPTMS to the zirconia surface.
The functionalization with GPTMS has been shown to yield completely transparent and stable dispersions of zirconia nanocrystals in THF. This indicates that the GPTMS modification effectively prevents the agglomeration of the nanoparticles in this solvent. The long-term stability of the GPTMS/ZrO₂/THF dispersion is notably better than that observed for APTES and IPTES functionalized zirconia in the same solvent.
Table 2: Research Findings on GPTMS Functionalization of Zirconia Nanocrystals
| Parameter | Observation | Source |
|---|---|---|
| Chemical Attachment | Confirmed by FTIR, Solid-State NMR, and TGA. | |
| Dispersion in THF | Achieved a completely transparent and long-term stable dispersion. |
Isocyanatopropyltriethoxysilane (IPTES) possesses a highly reactive isocyanate group, making it a versatile coupling agent for linking zirconia nanocrystals to polymers containing active hydrogen atoms, such as polyols and polyamines.
Research Findings: Studies have confirmed that IPTES chemically bonds to the surface of zirconia nanoparticles. The successful grafting of IPTES has been verified using FTIR, solid-state NMR, and TGA, which indicate the presence of the isocyanate functionality and the formation of a covalent link between the silane and the zirconia.
IPTES-functionalized zirconia nanocrystals have been successfully dispersed in a range of organic solvents, leading to the formation of transparent dispersions in THF, pyridine, toluene, and N,N-dimethylformamide. While transparent dispersions can be achieved, their long-term stability can be an issue. For instance, aggregation due to interparticle coupling via the bonded triethoxysilyl group has been identified as a cause of poor long-term stability in some dispersions. However, the IPTES/ZrO₂ dispersion in pyridine has been noted to have good long-term stability.
Table 3: Research Findings on IPTES Functionalization of Zirconia Nanocrystals
| Parameter | Observation | Source |
|---|---|---|
| Chemical Attachment | Confirmed by FTIR, Solid-State NMR, and TGA. | |
| Dispersion in THF, Pyridine, Toluene, and DMF | Achieved transparent dispersions. | |
| Long-Term Stability | Generally poor due to interparticle coupling, with the exception of the dispersion in pyridine. |
Decyltrimethoxysilane (DTMS) is an alkyl-functional silane used to impart a hydrophobic character to the surface of zirconia nanocrystals, which can improve their dispersion in nonpolar organic solvents and polymers.
Research Findings: The chemical attachment of DTMS to the surface of zirconia nanocrystals has been demonstrated through FTIR and TGA analyses. These techniques confirm the presence of the decyl chains on the nanoparticle surface.
Despite the successful chemical attachment, the dispersion of DTMS-functionalized zirconia in o-phenylphenoxyethyl acrylate (OPPEA) resulted in agglomerated particles. This suggests that while DTMS can modify the surface chemistry of zirconia, achieving a stable, non-agglomerated dispersion in all organic media remains a challenge and is dependent on the specific solvent or matrix system.
Table 4: Research Findings on DTMS Functionalization of Zirconia Nanocrystals
| Parameter | Observation | Source |
|---|---|---|
| Chemical Attachment | Confirmed by FTIR and TGA. | |
| Dispersion in o-phenylphenoxyethyl acrylate (OPPEA) | Resulted in agglomeration. |
3-(trimethoxysilyl)propyl methacrylate (MPS) is a silane coupling agent containing a polymerizable methacrylate group. This functionality allows the zirconia nanocrystals to be covalently incorporated into a polymer matrix during polymerization, leading to the formation of organic-inorganic nanocomposites with enhanced properties.
Research Findings: MPS has been shown to chemically attach to the surface of zirconia nanoparticles synthesized from a zirconium(IV) isopropoxide precursor. FTIR and TGA results confirm the successful grafting of MPS onto the zirconia surface. The presence of characteristic peaks for the methacrylate group in the FTIR spectra of the modified zirconia is a key indicator of successful functionalization.
The functionalization of zirconia nanocrystals with MPS has been found to significantly improve their dispersibility in various organic media. For instance, MPS-functionalized zirconia can be dispersed as primary particles of about 5 nm in size in o-phenylphenoxyethyl acrylate (OPPEA), whereas unfunctionalized or differently functionalized zirconia tends to agglomerate. Transparent dispersions of MPS-modified zirconia have also been achieved in tetrahydrofuran (THF) and methyl methacrylate (MMA). A 15 wt% loading of MPS-zirconia in THF showed a high transmittance of 68% at 550 nm. Furthermore, a 50 wt% loading of surface-modified zirconia in OPPEA exhibited a high refractive index of 1.657.
Table 5: Research Findings on MPS Functionalization of Zirconia Nanocrystals
| Parameter | Observation | Source |
|---|---|---|
| Chemical Attachment | Confirmed by FTIR and TGA. | |
| Dispersion in OPPEA | Dispersed as ~5 nm sized particles (non-agglomerated). | |
| Dispersion in THF | A 15 wt% sol showed high transmittance (68% at 550 nm). | |
| Dispersion in MMA | Achieved transparent dispersions. | |
| Refractive Index | A 50 wt% sol in OPPEA showed a refractive index of 1.657. |
Dispersion Behavior of Functionalized Nanoparticles in Organic Solvents
The ability to achieve stable, homogeneous dispersions of zirconia (ZrO₂) nanoparticles in organic solvents is crucial for their use in creating advanced composite materials and coatings. Zirconia nanocrystals synthesized from a this compound complex can be effectively dispersed and functionalized using various surface ligands and coupling agents. acs.orgresearchgate.net The choice of solvent and functionalizing agent significantly impacts the quality and stability of the dispersion.
Research has demonstrated that functionalizing ZrO₂ nanocrystals with bifunctional silane coupling agents (SCAs) allows for their dispersion in a range of organic solvents. For instance, completely transparent dispersions have been achieved in several common solvents, indicating that the nanoparticles are dispersed at the primary particle size level. acs.org The success of the dispersion depends on the chemical compatibility between the functionalized nanoparticle surface and the solvent molecules.
However, the long-term stability of these dispersions can be a challenge. Factors such as a high degree of hydrolysis and condensation of the bonded silane coupling agents or interparticle coupling can lead to aggregation and reduce stability. acs.org Ligands are employed during the synthesis process not only to stabilize the nanoparticles and prevent precipitation but also to control their growth to the desired size. researchgate.net The excellent dispersibility of these nanoparticles is often a direct result of the non-aqueous synthesis methods used. researchgate.net
Table 1: Dispersion of Functionalized Zirconia Nanoparticles in Organic Solvents
| Functionalizing Agent (SCA) | Solvent | Dispersion Quality |
|---|---|---|
| 3-glycidoxypropyltrimethoxysilane (GPTMS) | Tetrahydrofuran (THF) | Transparent |
| 3-aminopropyltriethoxysilane (APTES) | Tetrahydrofuran (THF) | Transparent |
| 3-aminopropyltriethoxysilane (APTES) | Pyridine | Transparent |
| 3-aminopropyltriethoxysilane (APTES) | Toluene | Transparent |
| 3-isocyanatopropyltriethoxysilane (IPTES) | Tetrahydrofuran (THF) | Transparent |
| 3-isocyanatopropyltriethoxysilane (IPTES) | Pyridine | Transparent |
| 3-isocyanatopropyltriethoxysilane (IPTES) | Toluene | Transparent |
| 3-isocyanatopropyltriethoxysilane (IPTES) | N,N-dimethylformamide | Transparent |
Data sourced from studies on ZrO₂ nanocrystals synthesized from this compound complex. acs.org
Chemical Attachment Modes and Bonding Characterization
The functionalization of zirconia nanoparticles involves the chemical attachment of various molecules to their surface. Understanding the nature of this bonding is essential for controlling the material's properties. Ligands can cover the nanoparticle surface by forming chemical bonds with surface oxygen atoms or by chelating with zirconium. researchgate.net
Spectroscopic and analytical techniques are employed to characterize these chemical attachments. Methods such as Fourier transform infrared spectroscopy (FTIR), solid-state 13C and 29Si Nuclear Magnetic Resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) have confirmed that silane coupling agents are chemically bound to the surface of ZrO₂ nanoparticles. acs.org These studies also reveal that the specific bonding modes can differ depending on the silane agent used. acs.org For example, FTIR analysis of zirconia nanoparticles often shows characteristic bands assigned to the Zr−O modes of the core particle. researchgate.net
Ligand Exchange Reactions on Nanoparticle Surfaces
Ligand exchange is a powerful tool for modifying the surface properties of nanoparticles post-synthesis. This process involves replacing the original surface ligands with new ones, which can alter the nanoparticles' solubility, reactivity, and compatibility with other materials. An effective ligand replacement reaction should preserve the original size, shape, and composition of the nanoparticle core. researchgate.net
The synthesis of zirconia nanoparticles from zirconium(IV) isopropoxide itself can involve a ligand exchange mechanism. For instance, in a non-aqueous, solvothermal synthesis using benzyl alcohol as the solvent, the precursor first reacts with the solvent via ligand exchange to form an intermediate, which then undergoes condensation to form the zirconia nanoparticles. nih.gov This initial surface chemistry sets the stage for subsequent, deliberate ligand exchange reactions to tailor the nanoparticle for specific applications.
Interfacial Interactions in Hybrid Systems
In the context of hybrid systems, surface functionalization plays a key role in promoting strong interfacial interactions. For example, in the creation of a magnetic metal-organic framework (MOF) composite, the surface of a hybrid support material was pre-functionalized to improve interfacial compatibility and ensure the uniform crystallization of the zirconium-based MOF (UiO-66). acs.org This enhancement of interfacial interactions is crucial for the performance of the final material in applications like selective adsorption. acs.org
Similarly, in dental applications, the bond strength and stability between zirconia-based ceramics and resin cements are dictated by the chemical interactions at their interface. nih.gov The study of wear and corrosion at the interface between zirconia and titanium in dental implants further highlights the critical nature of these interactions, which involve a complex synergy between mechanical and electrochemical phenomena. nih.gov The investigation of interfacial microstructures, such as those in brazed joints between zirconia ceramic and niobium, provides further insight into how reactions at the interface govern the mechanical properties of hybrid systems. researchgate.net
Advanced Characterization Techniques for Precursor and Derived Materials
Spectroscopic Analysis
Spectroscopic methods provide detailed insights into the molecular and electronic structure of the precursor and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the zirconium(IV) isopropoxide isopropanol (B130326) complex in solution. ¹H and ¹³C NMR are used to confirm the identity and purity of the precursor, verifying the coordination of both isopropoxide and isopropanol ligands to the zirconium center. researchgate.netresearchgate.netresearchgate.net
¹H and ¹³C NMR of the Precursor: In a deuterated benzene (B151609) (C₆D₆) solvent, the ¹H NMR spectrum of the complex exhibits distinct signals corresponding to the protons of the isopropoxide and the coordinated isopropanol molecule. researchgate.netnih.gov The integration ratio of these signals can confirm the stoichiometry of the complex as having four isopropoxide ligands and one isopropanol molecule. researchgate.net Similarly, ¹³C NMR provides characteristic signals for the carbon atoms in the isopropoxide ligands. researchgate.netnih.gov
Interactive Data Table: NMR Spectroscopic Data for Zr(OⁱPr)₄·ⁱPrOH in C₆D₆
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |
| ¹H | 6.0-5.5 (s, 1H) | Methine proton (CH) of coordinated isopropanol | researchgate.netnih.gov |
| ¹H | 5.5-4.0 (s, 5H) | Methine protons (CH) of isopropoxide ligands and hydroxyl proton (OH) of isopropanol | researchgate.netnih.gov |
| ¹H | 2.0-1.0 (s, 30H) | Methyl protons (CH₃) of isopropoxide ligands and isopropanol | researchgate.netnih.gov |
| ¹³C | 69.7 | Methine carbon (CH) of isopropoxide/isopropanol | researchgate.netresearchgate.netnih.gov |
| ¹³C | 26.6 / 26.7 | Methyl carbons (CH₃) of isopropoxide/isopropanol | researchgate.netresearchgate.netnih.gov |
²⁹Si NMR of Derived Materials: While not applicable to the silicon-free precursor itself, ²⁹Si Magic Angle Spinning (MAS) NMR is crucial for characterizing derived materials where the zirconium precursor is integrated into a silica (B1680970) matrix, such as in Zr-containing catalysts. This technique probes the local environment of silicon atoms. The formation of Si-O-Zr linkages upon incorporation of zirconium is evidenced by an increase in the ratio of Q³ (silicon atoms with three siloxane bridges) to Q⁴ (silicon atoms with four siloxane bridges) signals, indicating the successful grafting of the zirconium species onto the silica support. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the zirconium alkoxide precursor and for tracking the chemical transformations during the formation of derived materials, such as zirconium phosphate (B84403) (ZrP). The spectrum of the precursor is characterized by specific vibrational modes of its organic ligands.
By analyzing a closely related compound, zirconium(IV) n-propoxide, the key vibrational bands can be identified. These include stretching modes for C-H bonds in the methyl and methylene (B1212753) groups, as well as characteristic stretches for the C-O and Zr-O bonds.
Interactive Data Table: Characteristic FT-IR Bands for Zirconium(IV) n-propoxide
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source(s) |
| 2960, 2950, 2874 | ν(C-H) stretching in -CH₃ and -CH₂ groups | |
| 1132 | Combination of ν(C-O)Zr and skeletal stretches | |
| 1005 | ν(C-O)Zr stretching |
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is employed to investigate the electronic structure, specifically the valence band, of materials derived from the zirconium(IV) isopropoxide precursor, such as zirconium oxide (ZrOₓ). This technique uses low-energy ultraviolet radiation, typically from a HeI source, to eject electrons from the valence shell, providing direct information about the density of states.
Studies on the oxidation of zirconium surfaces show that UPS can distinguish the valence band features of metallic zirconium from its sub-oxides and stoichiometric ZrO₂. The data supports a charge transfer mechanism from zirconium to oxygen, and the technique is sensitive enough to monitor the evolution of the valence band as the stoichiometry of the oxide changes.
Microscopic and Scattering Techniques
These techniques provide information on the morphology, crystal structure, and particle size of materials synthesized from the zirconium precursor.
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to characterize the morphology, size, and, most importantly, the crystalline structure of materials derived from the zirconium(IV) isopropoxide isopropanol precursor. It is particularly vital for analyzing the nanostructured materials, such as zirconia (ZrO₂) nanoparticles, that are often the target product of sol-gel or hydrothermal synthesis routes using this precursor. researchgate.net
HRTEM analysis provides direct visualization of the atomic lattice fringes of the synthesized nanoparticles. This allows for the unambiguous identification of the crystalline phases present (e.g., monoclinic, tetragonal, or cubic ZrO₂) and can reveal the presence of crystal defects. researchgate.net The size and shape of individual nanoparticles, which can range from under 10 nm to over 30 nm depending on synthesis conditions, can be precisely measured from HRTEM micrographs.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles or molecules suspended in a liquid. It determines the hydrodynamic radius of particles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion.
In the context of this compound, DLS can be applied to study the precursor's behavior in solution, providing insights into potential aggregation or the initial stages of hydrolysis and condensation. For materials derived from the precursor, DLS is a standard method for determining the average particle size and polydispersity index of nanoparticle suspensions. However, accurate measurements can be challenging; for instance, measuring pure zirconia nanoparticles in solvents like water, ethanol, or isopropanol can yield unusable results due to particle-solvent interactions or aggregation, highlighting the need for careful sample and solvent preparation. To obtain reliable data, especially in aqueous media, it is often necessary to add a salt like KNO₃ to screen electrostatic interactions between particles.
X-ray Diffraction (XRD) and Total Scattering/Pair Distribution Function (PDF) Analysis
X-ray Diffraction (XRD) and Total Scattering/Pair Distribution Function (PDF) analysis are powerful techniques for elucidating the atomic structure of materials, from long-range crystalline order to local, short-range atomic arrangements.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to identify the crystalline phases of a material and to determine its crystal structure. When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal lattice. The resulting diffraction pattern is a fingerprint of the crystalline structure.
In the context of materials derived from this compound, XRD is instrumental in tracking the transformation of the amorphous precursor into crystalline zirconium-based materials, such as zirconium phosphate (ZrP). For instance, a composite material synthesized from zirconium(IV) isopropoxide and phosphoric acid shows distinct XRD patterns for the precursor and the final product. researchgate.net The diffractogram of the initial zirconium(IV) isopropoxide typically exhibits broad features indicative of an amorphous or poorly crystalline nature. In contrast, the XRD pattern of the resulting zirconium phosphate shows well-defined Bragg peaks, confirming the formation of a crystalline structure. researchgate.netresearchgate.net The positions and intensities of these peaks can be compared to standard diffraction data, such as the JCPDS (Joint Committee on Powder Diffraction Standards) database, to confirm the phase purity of the synthesized material. researchgate.net
Key XRD Findings for Zirconium Phosphate Derived from Zirconium(IV) Isopropoxide:
| 2θ (degrees) | Miller Indices (hkl) | Phase | Reference |
| ~11.5° | (002) | α-Zirconium Phosphate | researchgate.net |
| ~19.7° | (110) | α-Zirconium Phosphate | researchgate.net |
| ~24.9° | (112) | α-Zirconium Phosphate | researchgate.net |
| ~34.7° | (020) | α-Zirconium Phosphate | researchgate.net |
This table presents characteristic XRD peaks for α-zirconium phosphate, a common product derived from zirconium(IV) isopropoxide.
Total Scattering/Pair Distribution Function (PDF) Analysis
While conventional XRD focuses on the Bragg peaks to determine the average, long-range crystal structure, it is less informative for amorphous or nanocrystalline materials that lack long-range order. mpg.de Total scattering, which analyzes both the Bragg and the diffuse scattering components of a diffraction pattern, provides information about the local atomic structure. mpg.de The Fourier transform of the total scattering data yields the Pair Distribution Function (PDF), G(r), which describes the probability of finding two atoms separated by a distance 'r'. stfc.ac.uk This makes PDF analysis an invaluable tool for studying the short-range order in materials derived from precursors like this compound.
The PDF technique can reveal detailed information about:
Local Coordination: The immediate bonding environment of zirconium atoms.
Interatomic Distances: Precise bond lengths within the material.
Nanoparticle Structure: The atomic arrangement within nanoscale materials.
Amorphous Phases: The structure of non-crystalline materials.
For example, PDF analysis has been successfully applied to study the structure of Zr-based metal-organic frameworks (MOFs) and the coordination of Zr4+ ions in solution. researchgate.netresearchgate.net In a study of Zr4+ solution structures, X-ray PDF analysis revealed that in aqueous solutions, tetrameric complexes of [Zr4(OH)8(OH2)16]8+ are the predominant species, while monomeric complexes are favored in non-aqueous solvents. researchgate.net This level of detail about the local structure of zirconium is crucial for understanding the initial stages of material formation from alkoxide precursors. The technique can also track the evolution of local structure during the synthesis of zirconium-based materials. chimia.ch
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability, decomposition pathways, and composition of materials.
When this compound is heated, it undergoes a series of decomposition steps. A typical TGA curve for this compound would show weight loss at different temperature ranges, corresponding to the removal of the isopropanol adduct and the subsequent decomposition of the isopropoxide ligands.
A study on the thermal behavior of a composite derived from zirconium(IV) isopropoxide and phosphoric acid provides insight into the decomposition process. researchgate.net The TGA curve for the initial zirconium(IV) isopropoxide shows multiple weight loss steps. The initial weight loss at lower temperatures can be attributed to the loss of physically adsorbed water and the complexed isopropanol. Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the isopropoxide groups and the formation of zirconium oxide or other zirconium-containing species. For instance, a multi-step decomposition was observed for a zirconium(IV) complex, with the initial loss of water molecules followed by the removal of other ligands at higher temperatures. rsisinternational.org
Illustrative TGA Data for a Zirconium(IV) Isopropoxide Derivative:
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 30-150 | ~5-10% | Loss of adsorbed water and isopropanol |
| 150-300 | ~20-30% | Decomposition of isopropoxide ligands |
| >300 | ~15-25% | Further decomposition and formation of inorganic residue |
This table is a generalized representation of the thermal decomposition of a zirconium(IV) isopropoxide complex based on typical TGA data.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. wikipedia.org The separation mechanism is based on the size of the polymer chains in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later. selectscience.net GPC provides crucial information about the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. selectscience.net
This compound can be used as a precursor or catalyst in the synthesis of zirconium-containing polymers or in the polymerization of other monomers. GPC is an essential tool for characterizing the resulting polymers.
In a relevant study, zirconium(IV) propoxide was used to prepare zirconium salicylate (B1505791) complexes that acted as catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL) to produce polycaprolactone (B3415563) (PCL). researchgate.net GPC was used to determine the molecular weight and PDI of the synthesized PCL. The results showed that the molecular weight of the polymer could be controlled by varying the reaction conditions such as temperature and time.
GPC Data for Polycaprolactone (PCL) Synthesized with a Zirconium-Based Catalyst:
| Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Zirconium Salicylate Complex | 110 | 24 | 14,617 | 18,905 | 1.29 |
This table presents GPC results for polycaprolactone synthesized using a zirconium-based catalyst, demonstrating the utility of GPC in characterizing polymers derived from zirconium precursors. Data sourced from a study on methyl/t-butyl salicylate bearing zirconium complexes. researchgate.net
The use of GPC is not limited to homopolymers. It is also invaluable for analyzing more complex polymer architectures, such as block copolymers, and for monitoring the progress of polymerization reactions. researchgate.net For instance, GPC can be used to characterize degradable polymer networks by analyzing the chain length distributions of the polymer backbone after degradation. nih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways
The synthesis of materials from zirconium(IV) isopropoxide isopropanol (B130326) complex is a well-established field, but future research is directed towards more controlled, efficient, and environmentally benign synthetic routes. Traditional methods, such as the reaction of zirconium halides with isopropanol, are effective but can be improved. rsc.org
Emerging research focuses on non-hydrolytic and solvothermal methods, which offer greater control over particle size, crystallinity, and morphology. researchgate.netresearchgate.netacs.orgmdpi.com For instance, the solvothermal reaction of the zirconium complex in benzyl (B1604629) alcohol has been used to produce highly crystalline and dispersible zirconia nanoparticles. researchgate.netresearchgate.netscispace.com Another approach involves alcoholysis or ligand exchange reactions, where a different zirconium alkoxide is reacted with propanol, allowing for high-purity products by controlling the reaction equilibrium.
Future pathways may explore:
Microwave-assisted synthesis: This technique can accelerate reaction times and produce uniform nanoparticles, as demonstrated in the preparation of zirconia nanocrystals in benzyl alcohol. theses.fr
Alternative precursors: Research into using other zirconium alkoxides like ethoxides or butoxides can broaden the range of achievable material properties. google.comgoogle.com
Greener solvents: Replacing traditional solvents with more sustainable alternatives is a key goal.
Continuous flow reactors: These offer potential for scaling up production with precise control over reaction conditions, leading to consistent product quality.
A comparison of synthetic methods is presented below.
| Synthetic Method | Precursors | Key Advantages | Research Focus | Reference |
| Halide Route | Zirconium(IV) chloride, Isopropanol, Ammonia (B1221849) | Prevalent and scalable method. | Improving yield and purity. | rsc.org |
| Alcoholysis/Ligand Exchange | Zirconium(IV) isopropoxide, Propanol | Can yield high-purity products by shifting reaction equilibrium. | Optimizing separation of alcohol byproducts. | |
| Solvothermal Synthesis | Zirconium(IV) isopropoxide isopropanol complex, Benzyl alcohol | Excellent control over nanoparticle size, phase, and crystallinity. | Tailoring nanocrystal morphology for specific applications. | researchgate.netacs.orgresearchgate.netscispace.com |
| Microwave-Assisted | This compound complex, Benzyl alcohol | Rapid heating, shorter reaction times, and uniform particle formation. | Scaling up the process for industrial applications. | theses.fr |
Advanced Catalyst Design and Mechanistic Understanding
Zirconia (ZrO₂) derived from this compound is a highly versatile catalyst and catalyst support due to its surface acidity and basicity. Future research aims to move beyond using it as a simple precursor for zirconia powders and towards designing sophisticated catalysts with tailored active sites and functionalities.
A key area of investigation is the mechanistic understanding of catalytic processes. researchgate.net For example, in Zr-catalyzed amide bond formations, understanding the active species under operating conditions is crucial for improving reaction efficiency and sustainability. researchgate.net Similarly, in the synthesis of polyethylene (B3416737) furanoate (PEF), a biobased plastic, this compound has been used as a catalyst, and its performance is linked to the activation energy of the polymerization process. d-nb.inforesearchgate.net
Future directions in catalyst design include:
Single-Atom Catalysis: Dispersing individual metal atoms on zirconia supports derived from the precursor to maximize atomic efficiency and catalytic activity.
Bimetallic and Mixed-Oxide Catalysts: Creating solid solutions and mixed-oxide materials, such as Ru₁₋ₓZrₓO₂, to enhance stability and activity for reactions like the oxygen evolution reaction (OER). nih.govacs.org
Photocatalysis: Engineering the bandgap and surface structure of zirconia nanoparticles to improve their efficiency in degrading pollutants and for water splitting. researchgate.net
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to predict catalyst performance, understand reaction mechanisms, and accelerate the design of new catalytic materials. nih.gov
Tailoring Material Properties through Precursor Engineering
This compound is an ideal precursor for engineering materials with precisely controlled properties. The reactivity of the alkoxide allows for fine-tuning the hydrolysis and condensation steps in sol-gel processes, which directly impacts the characteristics of the final zirconia material.
Control over synthesis parameters is critical. For example, the pH of the reaction solution significantly influences polymerization rates and can be used to control particle size and structure. The choice of solvent and the reaction temperature in solvothermal synthesis can be adjusted to control the size, phase (monoclinic, tetragonal, or cubic), and crystallinity of the resulting ZrO₂ nanoparticles. mdpi.comacs.org Modifying the precursor with chelating agents or other ligands can also alter its decomposition pathway and the properties of the final oxide material.
The table below summarizes how synthesis parameters can be engineered to tailor material properties.
| Parameter | Effect | Resulting Property | Application Area | Reference |
| pH (Sol-Gel) | Controls hydrolysis and condensation rates. | Particle size, structural order. | Catalysis, ceramics. | |
| Temperature (Solvothermal) | Influences reaction kinetics and crystal growth. | Nanoparticle size (e.g., ~2 nm at 180°C vs. ~4 nm at 210°C). | Nanocomposites, electrochemistry. | mdpi.com |
| Solvent | Affects precursor dissolution and reaction environment. | Nanoparticle phase, crystallinity, and dispersion. | Coatings, optics. | acs.orgacs.org |
| Precursor Modification | Alters reactivity and decomposition pathways. | Formation of hybrid materials, tailored thermal properties. | Polymers, functional coatings. | |
| Doping | Introduces lattice defects and alters electronic structure. | Enhanced photocatalytic activity, improved ionic conductivity. | Environmental remediation, energy storage. | nih.gov |
Integration into Multifunctional Material Systems
A significant emerging application is the integration of zirconia derived from this compound into multifunctional composites and hybrid organic-inorganic materials. These systems combine the desirable properties of zirconia, such as high refractive index, thermal stability, and hardness, with the processability and functionality of polymers. researchgate.net
Highly dispersible zirconia nanoparticles, synthesized via solvothermal methods, can be functionalized with silane (B1218182) coupling agents and blended into polymer matrices. researchgate.netresearchgate.net This approach has been used to create transparent poly(urethane-acrylate)/zirconia nanocomposite coatings with enhanced hardness, elastic modulus, and thermal stability. researchgate.netresearchgate.net The functionalization of the nanoparticle surface is crucial for ensuring compatibility with the polymer matrix and preventing agglomeration, which is key to performance. researchgate.netscispace.com
Future research in this area will likely focus on:
Advanced Nanocomposites: Developing composites with high nanoparticle loading while maintaining transparency and mechanical integrity for applications in high-performance optics and protective coatings. researchgate.net
Hybrid LEDs: Using zirconia as an electron transport layer in hybrid light-emitting diodes (LEDs), leveraging its electronic properties. theses.fr
Dental and Biomedical Materials: Incorporating functionalized zirconia nanoparticles into dental resins and liners to improve mechanical properties like hardness and wear resistance. scispace.com
Smart Materials: Creating materials that respond to external stimuli by integrating functional organic molecules with the zirconia framework.
| Material System | Matrix/Components | Enhanced Property | Potential Application | Reference |
| PUA/ZrO₂ Nanocomposite | Poly(urethane-acrylate) | Refractive index, hardness, thermal stability. | Transparent protective coatings. | researchgate.netresearchgate.net |
| PC/ZrO₂ Nanocomposite | Polycarbonate | Improved thermal degradation kinetics. | Flame retardant materials. | researchgate.net |
| Hybrid Organic-Inorganic Materials | Organic polymers, siloxanes | Tailored refractive indices, combined properties. | Optics, coatings. | |
| Denture Liner Composites | Silicone-based liners | Stability of hardness. | Dental prosthetics. | scispace.com |
Role in Sustainable Chemistry and Circular Economy
This compound and the materials derived from it are set to play an increasingly important role in sustainable chemistry and the transition to a circular economy. Zirconia itself is a robust and stable material, making it an excellent candidate for long-lasting catalysts and supports that reduce waste and energy consumption in chemical manufacturing.
An important application lies in the production of biobased polymers. For instance, the compound has been used as a catalyst in the polymerization of 2,5-furandicarboxylic acid (FDCA) with ethylene (B1197577) glycol to produce polyethylene furanoate (PEF), a promising bio-based alternative to petroleum-derived PET. d-nb.info Advancing catalysts for such processes is key to making bioplastics economically and functionally competitive. d-nb.info
Furthermore, the principles of the circular economy, which emphasize recycling and reuse, are being applied to materials synthesized using this precursor. Research is exploring the recycling of products like photovoltaic panels that contain components synthesized using zirconium-based catalysts, contributing to the recovery and reuse of valuable materials. researchgate.net
Future contributions to a sustainable future include:
Catalysts for Biomass Conversion: Designing zirconia-based catalysts for the efficient conversion of lignocellulosic biomass into valuable chemicals and biofuels. d-nb.info
Green Synthesis Routes: Developing syntheses that use the precursor in greener solvents and under more energy-efficient conditions.
Materials for Carbon Capture: Exploring the use of porous zirconia materials derived from the precursor for CO₂ capture and conversion into useful products like cyclic carbonates. rug.nlrug.nl
Recyclable-by-Design Materials: Engineering nanocomposites and materials where the zirconia component can be efficiently recovered and reused at the end of the product's life.
Q & A
What are the established methods for synthesizing zirconium oxide (ZrO₂) nanomaterials using zirconium(IV) isopropoxide isopropanol complex?
Type: Basic (Synthesis Methodology)
Answer:
this compound complex is widely used in sol-gel, hydrothermal, and non-hydrolytic routes for ZrO₂ nanoparticle synthesis:
- Sol-Gel Method : React with benzyl alcohol at 240°C for 4 days in a Teflon-lined autoclave to produce monodisperse tetragonal ZrO₂ nanocrystals .
- Hydrothermal Synthesis : Combine with titanium isopropoxide in isopropanol, followed by evaporation and calcination at high temperatures (e.g., 1200°C) to form mixed oxides like Ln₂Zr₂O₇ (Ln = Eu, Sm, Gd) .
- Non-Hydrolytic Routes : Use ZrCl₄ and zirconium isopropoxide in 2-methoxyethanol to prepare amorphous ZrO₂ thin films via spin-coating and annealing (300–600°C) .
How do experimental parameters like precursor concentration and sodium-to-zirconium ratios influence phase purity in ZrO₂ synthesis?
Type: Advanced (Experimental Design)
Answer:
- Precursor Concentration : Higher zirconium isopropoxide concentrations (e.g., 1.28 mol·L⁻¹) in benzyl alcohol favor tetragonal ZrO₂, while lower concentrations (0.08 mol·L⁻¹) may introduce monoclinic impurities due to incomplete reaction kinetics .
- Sodium-to-Zirconium Ratios : Sodium benzoxide (from Na metal in benzyl alcohol) neutralizes in situ water, critical for phase purity. A molar ratio of Na:Zr ≥ 1:1 suppresses hydroxyl group incorporation, stabilizing the tetragonal phase even at high precursor concentrations .
What are the primary applications of this compound in nanomaterials research?
Type: Basic (Application Scope)
Answer:
- Photocatalysts : Used to synthesize ZrTiO₄/Bi₂O₃ composites for degrading pollutants like 4-chlorophenol under visible light .
- Hybrid Polymers : Functionalized with olefin groups to create zirconium-containing monomers for porous materials .
- Refractive Index Control : ZrO₂ nanoparticles synthesized from this precursor enable tunable optical properties in microsphere-based super-resolution imaging .
How can researchers address contradictions in reported phase stability of ZrO₂ nanoparticles?
Type: Advanced (Data Contradiction Analysis)
Answer:
Phase stability discrepancies arise from:
- Water Contamination : Trace moisture induces hydroxylation, stabilizing monoclinic ZrO₂. Use anhydrous solvents and sodium benzoxide to neutralize water .
- Thermal History : Annealing at ≥400°C promotes tetragonal-to-monoclinic transitions. Lower curing temperatures (300°C) with non-hydrolytic methods retain metastable tetragonal phases .
- Doping Effects : Incorporating Ti⁴⁺ or rare-earth ions (e.g., Eu³⁺) stabilizes the tetragonal phase by reducing oxygen vacancy mobility .
What precautions are essential for handling this compound in moisture-sensitive reactions?
Type: Basic (Handling Protocols)
Answer:
- Storage : Keep under inert gas (N₂/Ar) in sealed ampules to prevent hydrolysis .
- Solvent Purity : Use rigorously dried solvents (e.g., benzyl alcohol, 2-methoxyethanol) and molecular sieves .
- In Situ Water Neutralization : Pre-treat reaction mixtures with sodium metal to generate sodium alkoxides, which scavenge residual water .
How can synthesis reproducibility be improved when comparing lab-prepared and commercial zirconium precursors?
Type: Advanced (Reproducibility Challenges)
Answer:
- Characterization : Use ¹H/¹³C NMR to verify ligand coordination and purity (e.g., detect isopropanol adducts in C₆D₆) .
- Synthetic Optimization : Follow ammonia-free routes to avoid byproducts; commercial samples often contain unreacted NH₃ .
- Batch Consistency : Document Lot/Batch numbers and request Certificates of Analysis (COA) for trace metal content (e.g., <0.1% Fe) .
Which characterization techniques are critical for verifying the structural integrity of zirconium isopropoxide-derived materials?
Type: Basic (Characterization Techniques)
Answer:
- XRD : Identify phase composition (tetragonal vs. monoclinic ZrO₂) via peak broadening analysis .
- FTIR/¹³C NMR : Confirm ligand exchange (e.g., isopropoxide → benzyl alcoholate) in hybrid polymers .
- TEM/EDS : Assess nanoparticle size (4–20 nm) and elemental distribution in doped systems .
What advanced methodologies enable precise control over ZrO₂ thin film morphology for piezoelectric applications?
Type: Advanced (Thin Film Fabrication)
Answer:
- Solvent Engineering : Replace 2-methoxyethanol with 1-methoxy-2-propanol to reduce toxicity and enhance film homogeneity .
- Dual Precursor Systems : Combine zirconium isopropoxide and ZrCl₄ in equimolar ratios (5–16 wt%) for crack-free films after 600°C annealing .
- Substrate Functionalization : Use 3-(trimethoxysilyl)propyl methacrylate (MPS) to improve ZrO₂ adhesion on silicon wafers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
